4-(2,3-Dimethylphenoxy)butanoic acid
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving 4-(2,3-Dimethyl-phenoxy)-butyric acid are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2,3-Dimethyl-phenoxy)-butyric acid, such as its melting point, boiling point, density, and molecular weight, are not provided in the sources I found .Mechanism of Action
Target of Action
The primary targets of 4-(2,3-Dimethyl-phenoxy)-butyric acid are the proteins PA2G4 and MYCN . PA2G4 is a cofactor for MYCN in promoting cancer cell growth . MYCN is a major oncogenic driver for neuroblastoma tumorigenesis .
Mode of Action
4-(2,3-Dimethyl-phenoxy)-butyric acid interacts with its targets by inhibiting the interaction between PA2G4 and MYCN . This inhibition results in a decrease in the levels of both PA2G4 and MYCN proteins .
Biochemical Pathways
It is known that the compound’s action disrupts the oncogenic functions of mycn and pa2g4 in neuroblastoma .
Result of Action
The inhibition of PA2G4 and MYCN by 4-(2,3-Dimethyl-phenoxy)-butyric acid leads to a significant decrease in tumorigenicity in neuroblastoma mice . This suggests that the compound has anti-cancer effects, at least in part, through effects on apoptosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2,3-dimethylphenoxy)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-5-3-6-11(10(9)2)15-8-4-7-12(13)14/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSFUDMEDAWBOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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